2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
The compound 2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative featuring a 1,3-dimethylxanthine core modified at the 8-position with a 4-(3-chlorophenyl)piperazine group and an acetic acid side chain.
Properties
IUPAC Name |
2-[8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O4/c1-22-16-15(17(29)23(2)19(22)30)26(11-14(27)28)18(21-16)25-8-6-24(7-9-25)13-5-3-4-12(20)10-13/h3-5,10H,6-9,11H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKYYVMJUIOYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-(4-(3-chlorophenyl)piperazin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic molecule that belongs to the class of purine derivatives. Its structural features include a purine core substituted with a piperazine ring and a chlorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
- Molecular Formula : C17H19ClN6O2
- Molecular Weight : 374.82 g/mol
- CAS Number : [923129-34-4]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and phosphodiesterases, crucial in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and apoptosis.
- Neurotransmitter Modulation : The piperazine moiety interacts with serotonin and dopamine receptors, which may have implications for mood regulation and the treatment of neuropsychiatric disorders.
Biological Activity
Research indicates that compounds similar to this one exhibit significant biological activities, including:
- Antidepressant and Anxiolytic Effects : Studies have demonstrated mood-modulating activities in animal models, suggesting potential applications in treating anxiety and depression .
- Antitumor Properties : Some derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
- Neuroprotective Effects : The ability to modulate neurotransmitter systems suggests potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
1. Pharmacological Evaluation
A study conducted on male Wistar rats evaluated the pharmacodynamic effects of related dimethylpurine derivatives. The results indicated significant antidepressant-like effects, supporting the hypothesis that these compounds can influence mood-related pathways .
2. Kinase Inhibition
Research has highlighted the compound's ability to inhibit various kinases, including those involved in cancer cell signaling. For instance, compounds with similar structures have shown effectiveness against the transforming protein Abl kinase, which plays a role in chronic myeloid leukemia .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Antidepressant | Serotonin receptors | Mood modulation |
| Anxiolytic | GABA receptors | Reduced anxiety symptoms |
| Antitumor | Tyrosine kinases | Inhibition of tumor growth |
| Neuroprotective | Dopamine receptors | Protection against neuronal damage |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 464.95 g/mol. Its structure features a piperazine ring substituted with a chlorophenyl group and a purine derivative, which is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of purine and piperazine have been shown to inhibit cancer cell lines effectively. In one study, compounds derived from purine demonstrated IC50 values lower than those of established chemotherapeutics like temozolomide against HepG-2 and U-118 MG cell lines . This suggests that the compound may serve as a lead for developing new anticancer agents.
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various strains. A related study synthesized piperazine derivatives and tested them against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity . This highlights the potential for this compound in treating bacterial infections.
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is critical in treating conditions like Alzheimer's disease and managing urea levels in certain medical conditions . The synthesized derivatives exhibited strong inhibitory activity against urease, making them candidates for further research in enzyme-related therapies.
Neurological Applications
Compounds with similar piperazine structures have been associated with neurological benefits, including potential applications in treating anxiety and depression . The presence of the chlorophenyl group may enhance the binding affinity to neurotransmitter receptors, suggesting a pathway for developing psychotropic medications.
Case Study 1: Antitumor Activity Assessment
In a comparative study involving various purine derivatives, the compound exhibited significant antitumor activity with an IC50 value of 3.8 μM against U-118 MG cells. This was attributed to structural modifications that enhanced its interaction with cellular targets involved in tumor growth regulation .
Case Study 2: Antibacterial Efficacy
A series of synthesized compounds were screened for antibacterial activity. The results indicated that certain derivatives showed strong inhibition against Bacillus subtilis, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics . This positions the compound as a potential candidate for developing new antibacterial therapies.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Antitumor | HepG-2 | < 3.8 μM |
| Antibacterial | Salmonella typhi | Moderate Activity |
| Enzyme Inhibition | Acetylcholinesterase | Strong Inhibitor |
Comparison with Similar Compounds
Structural Similarities :
Pharmacological Implications :
- The methyl group in CID 1089304 likely enhances metabolic stability compared to the acetic acid variant .
Compound 14: 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Structural Differences :
Functional Insights :
- The spirocyclic system may confer rigidity, improving selectivity for serotonin receptors (e.g., 5-HT₁ₐ). The propyl linker between piperazine and the core could enhance binding kinetics compared to the purine-based acetic acid derivative .
8b and 8c: Isoxazole Derivatives with Piperidine-Phenethyl Substituents
Key Contrasts :
Activity Profile :
- Isoxazole derivatives exhibit anticonvulsant and antipsychotic activity in preclinical models, suggesting divergent therapeutic applications compared to purine-based analogs .
Data Table: Structural and Functional Comparison
Computational and Analytical Insights
- Collision Cross-Section (CCS) : CID 1089304’s CCS data suggest moderate polarity, which may differ for the acetic acid derivative due to increased hydrophilicity .
Q & A
Q. How can researchers elucidate the metabolic fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
